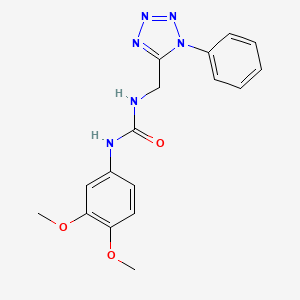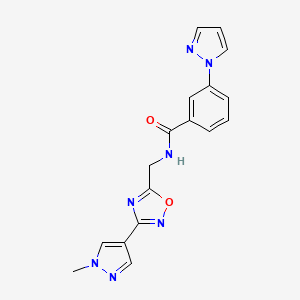![molecular formula C21H28N2O2 B2421070 N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2201815-49-6](/img/structure/B2421070.png)
N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide is a chemical compound with potential therapeutic applications. It is also known as CX5461 and is a selective inhibitor of RNA polymerase I transcription. CX5461 has been the subject of extensive research in recent years due to its potential as a cancer treatment.
Wissenschaftliche Forschungsanwendungen
CX5461 has been shown to have potential therapeutic applications in the treatment of cancer. Specifically, CX5461 has been found to be effective against tumors that are dependent on RNA polymerase I transcription. CX5461 has also been found to be effective against tumors that are resistant to traditional chemotherapy. In addition to its potential as a cancer treatment, CX5461 has also been studied for its potential as a treatment for other diseases, including neurodegenerative diseases.
Wirkmechanismus
CX5461 works by inhibiting RNA polymerase I transcription, which is required for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway. The activation of the p53 pathway leads to cell cycle arrest and apoptosis. CX5461 has been shown to be selective for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CX5461 have been extensively studied. CX5461 has been shown to induce cell cycle arrest and apoptosis in cancer cells. CX5461 has also been shown to inhibit tumor growth in animal models. In addition, CX5461 has been found to have a low toxicity profile, which makes it a promising candidate for further development as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CX5461 is its selectivity for RNA polymerase I transcription. This selectivity makes CX5461 a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, one of the limitations of CX5461 is its complex synthesis method, which may make it difficult to produce in large quantities. In addition, CX5461 has been found to be less effective against certain types of cancer, which may limit its potential as a broad-spectrum cancer treatment.
Zukünftige Richtungen
There are several future directions for research on CX5461. One area of focus is the development of more efficient synthesis methods for CX5461, which could increase its availability for research and potential clinical use. Another area of focus is the identification of biomarkers that can predict which tumors are most likely to respond to CX5461 treatment. Additionally, there is ongoing research on the combination of CX5461 with other cancer treatments, which could enhance its effectiveness against certain types of cancer. Finally, there is interest in exploring the potential of CX5461 as a treatment for other diseases, including neurodegenerative diseases.
Synthesemethoden
The synthesis of CX5461 involves a multi-step process that begins with the reaction of cyclobutanone with cyclohexylmagnesium bromide. The resulting compound is then reacted with 4-chlorobenzaldehyde to produce the key intermediate, which is then reacted with prop-2-enoyl chloride and methylamine to form CX5461. The synthesis of CX5461 is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
N-(4-cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-2-20(24)22-14-15-6-8-18(9-7-15)21(25)23-19-12-10-17(11-13-19)16-4-3-5-16/h2,6-9,16-17,19H,1,3-5,10-14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUURDUPIQFCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2CCC(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

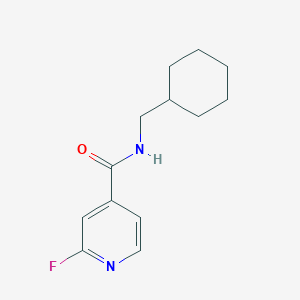
![(E)-3-(but-2-enamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2420990.png)
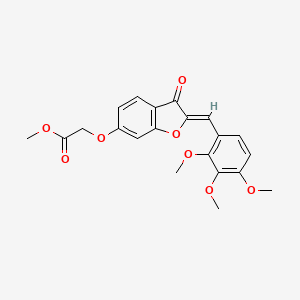
![3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420996.png)
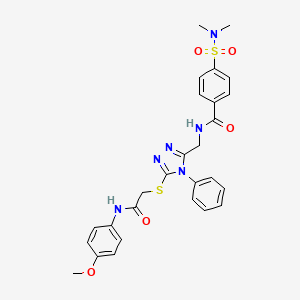
![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)
![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)

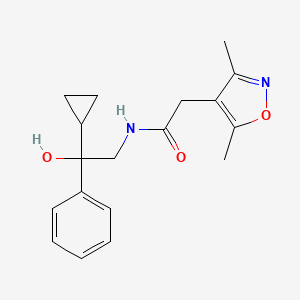
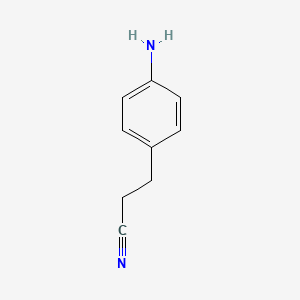
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2421006.png)
![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2421007.png)
